N-hexadecyl-N-methyl-1-nonadecanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecyl-N-methyl-1-nonadecanamine is a long-chain tertiary amine with the molecular formula C36H75N. This compound is characterized by its hydrophobic alkyl chains, making it a useful surfactant and emulsifying agent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hexadecyl-N-methyl-1-nonadecanamine can be synthesized through the alkylation of N-methyl-1-nonadecanamine with hexadecyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecyl-N-methyl-1-nonadecanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and strong bases are commonly employed in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Various substituted amines depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
N-hexadecyl-N-methyl-1-nonadecanamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-hexadecyl-N-methyl-1-nonadecanamine primarily involves its ability to interact with lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, disrupting membrane integrity and increasing permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hexadecyl-N-methyl-1-octadecanamine
- N-hexadecyl-N-methyl-1-hexadecanamine
- N,N-dimethyl-1-nonadecanamine
Uniqueness
N-hexadecyl-N-methyl-1-nonadecanamine is unique due to its longer alkyl chain compared to similar compounds. This results in enhanced hydrophobic interactions and greater efficacy as a surfactant and emulsifying agent. Its specific structure also allows for unique applications in drug delivery and nanoparticle synthesis.
Eigenschaften
Molekularformel |
C36H75N |
---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
N-hexadecyl-N-methylnonadecan-1-amine |
InChI |
InChI=1S/C36H75N/c1-4-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-36-37(3)35-33-31-29-27-25-23-19-17-15-13-11-9-7-5-2/h4-36H2,1-3H3 |
InChI-Schlüssel |
ZLMPSLRUOQIVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.